molecular formula C17H17NO2 B1213917 n-Benzyl-3-oxo-n-phenylbutanamide CAS No. 73308-43-7

n-Benzyl-3-oxo-n-phenylbutanamide

Cat. No.: B1213917
CAS No.: 73308-43-7
M. Wt: 267.32 g/mol
InChI Key: GCHBRJVXCCESDN-UHFFFAOYSA-N
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Description

N-Benzyl-3-oxo-N-phenylbutanamide is a substituted butanamide derivative characterized by a benzyl group and a phenyl group attached to the nitrogen atom of the amide backbone, along with a ketone functional group at the third carbon of the butanamide chain.

Properties

CAS No.

73308-43-7

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

N-benzyl-3-oxo-N-phenylbutanamide

InChI

InChI=1S/C17H17NO2/c1-14(19)12-17(20)18(16-10-6-3-7-11-16)13-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3

InChI Key

GCHBRJVXCCESDN-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC(=O)CC(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Features :

  • Molecular Formula: Likely C₁₇H₁₇NO₂ (inferred from analogs like N-Benzyl-2-diazo-3-oxo-N-phenylbutanamide, C₁₇H₁₅N₃O₂ ).
  • Functional Groups : Amide, ketone, and aromatic substituents (benzyl and phenyl).
  • Applications : Such compounds are often intermediates in organic synthesis, particularly in pharmaceuticals or agrochemicals, due to their reactive ketone and amide moieties.

Comparison with Structurally Similar Compounds

N-Benzyl-2-diazo-3-oxo-N-phenylbutanamide

Molecular Formula : C₁₇H₁₅N₃O₂
Key Differences :

  • The presence of a diazo (-N₂) group at the second carbon distinguishes this compound.
  • Reactivity : The diazo group enhances reactivity, making it a precursor for cyclopropanation or carbene-mediated reactions.
  • Stability: Diazo compounds are generally less stable than their non-diazo counterparts due to the high energy of the N₂ moiety.

N-Methyl-3-oxobutanamide

Molecular Formula: C₅H₉NO₂ Key Differences:

  • Simpler structure with a methyl group instead of benzyl/phenyl substituents.
  • Solubility: Higher polarity due to the smaller alkyl group, likely increasing solubility in polar solvents like water or ethanol.
  • Applications : Used as a model compound for studying amide hydrolysis or ketone reactivity in basic environments.

N-(3-Oxo-1-phenyl-butan-2-yl)acetamide

Molecular Formula: C₁₂H₁₅NO₂ Key Differences:

  • Substitution pattern differs, with a phenyl group at the first carbon and an acetamide group at the second carbon.

Pyrimido[5,4-b]indole Derivatives

Example : 2-(3-Benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(4-phenylbutan-2-yl)acetamide
Key Differences :

  • Complex heterocyclic core (pyrimidoindole) fused with the butanamide chain.
  • Biological Relevance : Such structures are common in kinase inhibitors or anticancer agents due to their planar aromatic systems and hydrogen-bonding capabilities.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Reactivity/Stability Notes
N-Benzyl-3-oxo-N-phenylbutanamide C₁₇H₁₇NO₂ (inferred) ~275.33 Amide, ketone, benzyl, phenyl Moderate stability; ketone enables nucleophilic additions
N-Benzyl-2-diazo-3-oxo-N-phenylbutanamide C₁₇H₁₅N₃O₂ 293.33 Diazo, amide, ketone High reactivity (carbene formation); thermal instability
N-Methyl-3-oxobutanamide C₅H₉NO₂ 115.13 Amide, ketone, methyl High solubility; model for hydrolysis studies
N-(3-Oxo-1-phenyl-butan-2-yl)acetamide C₁₂H₁₅NO₂ 205.25 Acetamide, ketone, phenyl Lower steric hindrance; versatile intermediate
Pyrimidoindole derivative (Example) C₂₉H₂₈N₄O₂ (inferred) ~464.56 Heterocycle, amide, ketone Bioactive potential; planar aromatic system

Research Findings and Computational Insights

  • Thermochemical Accuracy : Density functional theory (DFT) studies, such as those employing Becke’s hybrid functional, have improved predictions of thermochemical properties (e.g., atomization energies) for amides and ketones, aiding in stability comparisons .
  • Synthetic Utility: The diazo derivative (C₁₇H₁₅N₃O₂) is pivotal in metal-catalyzed reactions, whereas the non-diazo variant may serve as a stable intermediate for further functionalization .
  • Biological Activity : Pyrimidoindole analogs demonstrate enhanced binding to biological targets due to their fused aromatic systems, a feature absent in simpler benzyl-phenyl butanamides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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